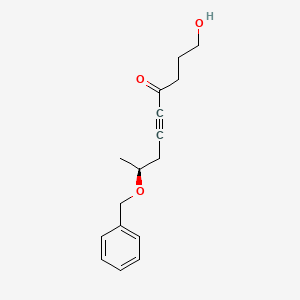
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate is a complex organic compound that features a long-chain alkyl group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate typically involves the esterification of naphthalene-2-carboxylic acid with (10R)-2-hydroxynonadecan-10-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous-flow microreaction systems. These systems allow for precise control of reaction parameters, leading to high yields and efficient production. The use of ionic liquids as catalysts in these systems can further enhance the reaction efficiency and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of (10R)-2-oxononadecan-10-YL naphthalene-2-carboxylate.
Reduction: Formation of (10R)-2-hydroxynonadecan-10-YL naphthalene-2-carbinol.
Substitution: Formation of nitro or sulfonic acid derivatives of the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying esterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions and membrane dynamics.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of (10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate involves its interaction with specific molecular targets. The compound can integrate into lipid bilayers due to its long alkyl chain, affecting membrane fluidity and permeability. Additionally, the naphthalene moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxynaphthalene-1-carboxylate: Similar structure but with a hydroxyl group on the naphthalene ring.
Nonadecanoic acid: Similar long-chain alkyl group but lacks the naphthalene moiety.
Naphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the long alkyl chain.
Uniqueness
(10R)-2-Hydroxynonadecan-10-YL naphthalene-2-carboxylate is unique due to the combination of a long alkyl chain and a naphthalene ring, which imparts distinct physicochemical properties. This dual functionality allows it to interact with both hydrophobic and aromatic environments, making it versatile in various applications .
Eigenschaften
CAS-Nummer |
825623-08-3 |
|---|---|
Molekularformel |
C30H46O3 |
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
[(10R)-2-hydroxynonadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C30H46O3/c1-3-4-5-6-7-10-13-20-29(21-14-11-8-9-12-17-25(2)31)33-30(32)28-23-22-26-18-15-16-19-27(26)24-28/h15-16,18-19,22-25,29,31H,3-14,17,20-21H2,1-2H3/t25?,29-/m1/s1 |
InChI-Schlüssel |
VRCODIHVOHIJFM-SNSSHHSLSA-N |
Isomerische SMILES |
CCCCCCCCC[C@H](CCCCCCCC(C)O)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCC(C)O)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


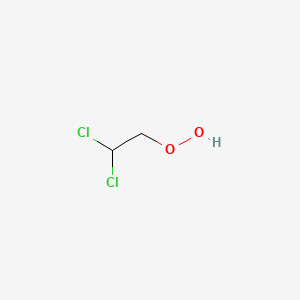
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
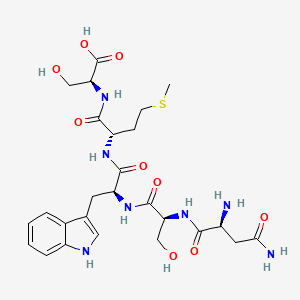
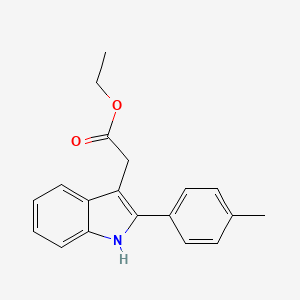
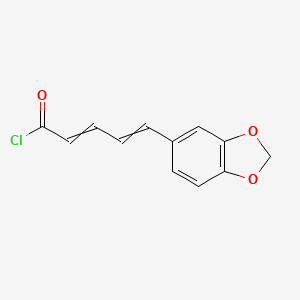
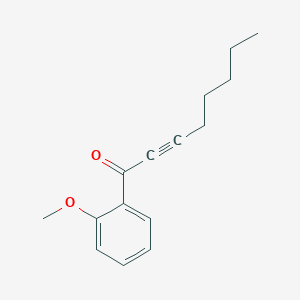
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)
![N~1~-[(1,4-Dioxaspiro[4.4]nonan-2-yl)methyl]butane-1,4-diamine](/img/structure/B14229016.png)

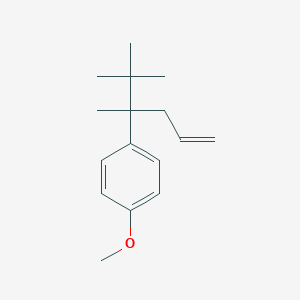
![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)

